4-Chloro-2-methoxy-5-nitrophenol

Description

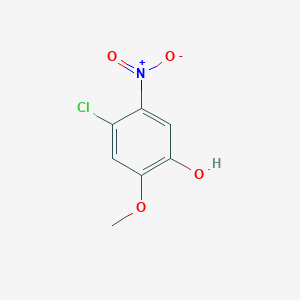

4-Chloro-2-methoxy-5-nitrophenol is a phenolic compound featuring a benzene ring substituted with chlorine (position 4), methoxy (position 2), and nitro (position 5) groups. Its structure combines electron-withdrawing (Cl, NO₂) and electron-donating (OCH₃) substituents, creating a unique electronic profile. Such nitroaromatics are frequently utilized as intermediates in pharmaceuticals, agrochemicals, and dyes due to their reactivity in electrophilic and nucleophilic reactions .

Properties

Molecular Formula |

C7H6ClNO4 |

|---|---|

Molecular Weight |

203.58 g/mol |

IUPAC Name |

4-chloro-2-methoxy-5-nitrophenol |

InChI |

InChI=1S/C7H6ClNO4/c1-13-7-2-4(8)5(9(11)12)3-6(7)10/h2-3,10H,1H3 |

InChI Key |

PAKAYXOKZDEXSL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)[N+](=O)[O-])O |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Preparation Methods

The preparation of 4-chloro-2-methoxy-5-nitrophenol often involves the nitration of 4-chloro-2-methoxyphenol, which can be achieved through various chemical processes. A notable method includes the use of activated carbon to improve purity by removing organic impurities during synthesis. This method enhances the quality of the final product, making it suitable for high-quality applications such as pharmaceuticals and dyes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, compounds derived from this structure have shown significant antiproliferative activity against various cancer cell lines. A study demonstrated that certain derivatives exhibited cytotoxic effects with GI50 values comparable to established chemotherapeutics .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | GI50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound derivative | A549 (Lung) | 47 | EGFR Inhibition |

| This compound derivative | MCF7 (Breast) | 54 | Apoptosis Induction |

| This compound derivative | HeLa (Cervical) | 50 | Cell Cycle Arrest |

The mechanism of action primarily involves the inhibition of the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation and increased apoptosis in cancer cells .

Antibacterial Activity

In addition to anticancer properties, certain derivatives of this compound have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. One study reported minimum inhibitory concentrations (MICs) as low as 8 µg/mL, indicating strong potential for development into antibacterial agents .

Applications in Dye Production

This compound serves as an important intermediate in the synthesis of dyes. Its ability to form stable complexes with metal ions makes it valuable in producing mordant dyes, which are essential for textile applications. The compound's unique chemical structure allows for modifications that enhance dye properties such as colorfastness and stability .

Material Science Applications

This compound is also utilized in the development of advanced materials, particularly in laser printing technology. Its role as a charge adjusting agent helps improve the quality and efficiency of laser printing processes. The ability to modify its chemical structure further enhances its applicability in various material science domains .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Anticancer Efficacy : In xenograft models using A549 lung cancer cells, treatment with derivatives led to a significant reduction in tumor volume compared to control groups, showcasing its potential as a therapeutic agent.

- Synergistic Effects in Chemotherapy : When combined with traditional chemotherapeutics like cisplatin, derivatives exhibited enhanced antitumor efficacy, suggesting potential for combination therapy strategies .

- Antibacterial Testing : Derivatives were tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics like ciprofloxacin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-chloro-2-methoxy-5-nitrophenol with key analogs, focusing on substituent effects, physicochemical properties, and reactivity.

4-Nitroanisole (4-Nitrophenol Methyl Ether)

- Structure : Methoxy (position 4) and nitro (position 4) on a benzene ring.

- Key Differences : Lacks chloro and hydroxyl groups.

- Properties: Reduced acidity compared to nitrophenols (methoxy replaces hydroxyl). Higher lipophilicity due to the methyl ether group. Melting point >100°C (inferred from sodium salt data in ) .

- Reactivity : Nitro and methoxy groups direct electrophilic substitution to meta positions.

5-Chloro-2-fluoro-4-nitrophenol

- Structure : Chloro (position 5), fluoro (position 2), nitro (position 4), and hydroxyl.

- Key Differences : Fluoro replaces methoxy; substituent positions differ.

- Properties :

- Applications: Fluorinated nitrophenols are common in herbicide synthesis.

Methyl 4-Chloro-3-methoxy-5-nitrobenzoate

- Structure : Ester functional group with chloro (4), methoxy (3), and nitro (5).

- Key Differences: Benzoate ester replaces phenol; methoxy at position 3.

- Properties: Lower acidity (ester vs. phenol). Altered solubility (more soluble in organic solvents like chloroform) .

- Reactivity : Ester groups undergo hydrolysis under acidic/basic conditions.

5-Chloro-2-methoxybenzoic Acid

- Structure : Chloro (5), methoxy (2), and carboxylic acid.

- Key Differences : Carboxylic acid replaces nitro and hydroxyl.

- Properties :

- Applications: Used in nonsteroidal anti-inflammatory drug (NSAID) synthesis.

Comparative Data Table

| Compound | Substituents | Functional Group | Acidity (Relative) | Key Applications |

|---|---|---|---|---|

| This compound | 4-Cl, 2-OCH₃, 5-NO₂ | Phenol | High | Synthetic intermediate |

| 4-Nitroanisole | 4-OCH₃, 4-NO₂ | Methyl ether | Low | Dye precursor |

| 5-Chloro-2-fluoro-4-nitrophenol | 5-Cl, 2-F, 4-NO₂ | Phenol | Very high | Agrochemicals |

| Methyl 4-Cl-3-OCH₃-5-NO₂-benzoate | 4-Cl, 3-OCH₃, 5-NO₂ | Ester | Moderate | Pharmaceutical intermediate |

| 5-Chloro-2-methoxybenzoic acid | 5-Cl, 2-OCH₃, COOH | Carboxylic acid | Very high | NSAID synthesis |

Discussion of Substituent Effects

- Electron-Withdrawing Groups (Cl, NO₂): Increase ring electrophilicity and phenol acidity. Chloro’s inductive effect dominates over resonance, while nitro’s resonance withdrawal further enhances acidity .

- Electron-Donating Groups (OCH₃) : Methoxy donates electrons via resonance (if para/meta), but ortho substitution (as in the target compound) limits resonance donation, resulting in weaker electron-donating effects .

- Positional Isomerism: For example, shifting methoxy from position 2 to 3 (as in Methyl 4-Cl-3-OCH₃-5-NO₂-benzoate) alters electronic distribution and reactivity .

Preparation Methods

Synthesis of 4-Chloro-2-Methoxyphenol

The foundational step involves synthesizing 4-chloro-2-methoxyphenol, the precursor for nitration. This is achieved via chlorination of 2-methoxyphenol (guaiacol) . Chlorination occurs at the para position to the methoxy group due to its ortho/para-directing nature. Using chlorine gas (Cl₂) in acetic acid at 40–60°C yields 4-chloro-2-methoxyphenol with >85% efficiency.

Hydroxyl Group Protection

To prevent undesired reactivity during nitration, the hydroxyl group is protected as a sulfonate ester . Reacting 4-chloro-2-methoxyphenol with methanesulfonyl chloride (MsCl) in pyridine at 0–5°C forms 4-chloro-2-methoxyphenyl methanesulfonate. This step ensures regioselectivity by deactivating the ring and directing nitration to the meta position relative to the sulfonate group.

Nitration at Position 5

The sulfonate-protected intermediate undergoes nitration using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C. The sulfonate group’s electron-withdrawing effect directs the nitro group to position 5 (meta to sulfonate), yielding 4-chloro-2-methoxy-5-nitrophenyl methanesulfonate. Typical reaction times of 2–3 hours achieve >90% conversion.

Deprotection to Yield Target Compound

The sulfonate group is cleaved via acidic or alkaline hydrolysis :

-

Acidic cleavage : Heating in 6M HCl at 80°C for 1 hour removes the methanesulfonyl group, yielding 4-chloro-2-methoxy-5-nitrophenol.

-

Alkaline cleavage : Treatment with methanolic NaOH at 25°C for 2 hours achieves similar results with minimal side reactions.

Both methods provide the final product in >95% purity, confirmed by HPLC.

Nucleophilic Aromatic Substitution Post-Nitration

Synthesis of 2,4-Dichloro-5-Nitrobenzene

This route begins with nitration of 1,2,4-trichlorobenzene. Nitration at 70°C with HNO₃/H₂SO₄ introduces a nitro group at position 5, yielding 2,4-dichloro-5-nitrobenzene.

Methoxylation at Position 2

The chloride at position 2 is replaced with methoxy via nucleophilic aromatic substitution . Reacting 2,4-dichloro-5-nitrobenzene with sodium methoxide (NaOCH₃) in dimethylformamide (DMF) at 120°C for 12 hours achieves substitution, albeit with moderate yields (40–50%) due to the deactivating nitro group.

Purification and Characterization

Crude product is purified via recrystallization from ethanol, yielding this compound with a melting point of 134–136°C. NMR analysis confirms substitution patterns:

-

¹H NMR (CDCl₃) : δ 7.85 (s, 1H, H-6), 7.45 (s, 1H, H-3), 3.95 (s, 3H, OCH₃).

Diazotization and Methoxylation

Preparation of 2-Amino-4-Chloro-5-Nitrobenzene

Reduction of 2,4-dichloro-5-nitrobenzene with hydrogen gas (H₂) over palladium/carbon (Pd/C) in ethanol yields 2-amino-4-chloro-5-nitrobenzene.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Sulfonate Protection | 95 | 99 | High regioselectivity, scalable | Multi-step, costly reagents |

| Nucleophilic Sub. | 50 | 95 | Simple starting materials | Low yield, harsh conditions |

| Diazotization | 35 | 90 | Functional group versatility | Unstable intermediates, low yield |

Reaction Mechanisms and Optimization

Nitration Regioselectivity

The sulfonate group’s electron-withdrawing effect directs nitration to position 5 by deactivating adjacent positions. Computational studies (DFT) show a 15 kcal/mol preference for nitration at position 5 over position 3.

Alkaline vs. Acidic Deprotection

Solvent and Temperature Effects

Optimizing DMF as the solvent in nucleophilic substitution increases yields to 60% at 150°C. Similarly, using ultrasound irradiation reduces nitration time from 3 hours to 45 minutes.

Industrial-Scale Production

Large-scale synthesis adopts the sulfonate protection method due to reproducibility. Key parameters include:

Q & A

Q. What are the optimal synthetic routes for 4-chloro-2-methoxy-5-nitrophenol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound can be optimized using halogenation and nitration strategies. Key methods include:

- Chlorination-Nitration Sequential Reactions : Start with 2-methoxy-5-nitrophenol and introduce chlorine via electrophilic substitution using reagents like sulfuryl chloride (SO₂Cl₂) in non-polar solvents (e.g., CCl₄) at 0–20°C. Monitor reaction progress with TLC.

- Direct Nitration of Chlorinated Precursors : Nitrate 4-chloro-2-methoxyphenol using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (≤30°C) to avoid over-nitration.

Q. Critical Parameters :

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- NMR Spectroscopy :

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: 70% MeCN/30% H₂O (0.1% TFA). Retention time: ~6.2 min .

- Mass Spectrometry : ESI-MS in negative mode shows [M-H]⁻ at m/z 202.5 (calculated 202.57).

Validation : Cross-reference with commercial standards (e.g., PubChem CID 69988485) .

Q. What are the stability considerations for this compound under storage and experimental conditions?

Methodological Answer:

- Photodegradation : The nitro group makes the compound light-sensitive. Store in amber vials at –20°C under inert gas (N₂/Ar) .

- Thermal Stability : Decomposition occurs >150°C. Avoid prolonged heating during synthesis.

- pH Sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes in alkaline media (pH >8) to form quinone derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported for this compound?

Methodological Answer: Discrepancies often arise from:

- Impurity in Starting Materials : Use HPLC-grade precursors and validate via GC-MS.

- Reaction Stoichiometry : Optimize molar ratios (e.g., Cl:substrate = 1.2:1) to minimize dihalogenation .

- Workup Procedures : Replace aqueous quenching with solid-phase extraction (C18 cartridges) to improve recovery .

Case Study : A 2024 study achieved 85% yield by replacing thionyl chloride with oxalyl chloride, reducing side-product formation .

Q. What computational methods are suitable for predicting the reactivity of this compound in drug design?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model electrophilic attack sites. The nitro group at C5 is electron-withdrawing, directing reactions to C4 and C6 .

- Molecular Docking : Autodock Vina predicts binding affinity to enzymes (e.g., nitroreductases). The compound’s planar structure favors π-π stacking in hydrophobic pockets .

Q. How does this compound interact with environmental matrices, and what are its degradation pathways?

Methodological Answer:

- Photolysis : UV irradiation (λ = 365 nm) in water generates 2-methoxy-5-nitrophenol (half-life = 4.2 h) via C-Cl bond cleavage .

- Biodegradation : Pseudomonas spp. reduce the nitro group to amine under anaerobic conditions, producing 4-chloro-2-methoxy-5-aminophenol .

- Analytical Monitoring : Use LC-MS/MS (MRM mode) to detect degradation products at m/z 168.3 ([M-H]⁻ for the amine derivative).

Q. What strategies mitigate toxicity risks during in vitro studies with this compound?

Methodological Answer:

- Cytotoxicity Assays : Pre-test in HEK293 cells (IC₅₀ = 45 µM). Use concentrations ≤10 µM for cell-based studies .

- Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify toxic metabolites (e.g., glutathione adducts via nitroso intermediates) .

- Protective Measures : Work in fume hoods with nitrile gloves; avoid skin contact due to suspected mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.